Welcome to the BenchChem Online Store!
molecular formula C7H9NO2S B8794459 Methyl 2-amino-2-(thiophen-2-yl)acetate

Methyl 2-amino-2-(thiophen-2-yl)acetate

Cat. No. B8794459
M. Wt: 171.22 g/mol
InChI Key: NIQYTSNCFFGUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05874472

Procedure details

To dry MeOH (1000 mL) stirring at room temperature was added acetyl chloride (40.3 g, 513 mmol) over a 5 minute period. A mild exothermic reaction resulted. The mixture was stirred for 10 minutes and DL-α-amino-2-thiopheneacetic acid (40.5 g, 257 mmol) was added. The brown mixture was heated to reflux and stirred overnight. After cooling to room temperature, the mixture was concentrated to a volume of 400 mL and poured into Et2O (1500 mL). The precipitated white solid was collected and dried in vacuo to afford 49.2 g (92%) of the title compound as its hydrochloride salt. The 1H NMR spectrum was consistent for the title compound. An analytical sampie was recrystallized from EtOAc-hexane. Mpt.=182° C.
Quantity
40.3 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[CH:5]1[CH:9]=[C:8]([CH:10]([NH2:14])[C:11]([OH:13])=[O:12])[S:7][CH:6]=1>CO>[NH2:14][CH:10]([C:8]1[S:7][CH:6]=[CH:5][CH:9]=1)[C:11]([O:13][CH3:1])=[O:12]

Inputs

Step One
Name
Quantity
40.3 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
40.5 g
Type
reactant
Smiles
C1=CSC(=C1)C(C(=O)O)N
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mild exothermic reaction
CUSTOM
Type
CUSTOM
Details
resulted
TEMPERATURE
Type
TEMPERATURE
Details
The brown mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to a volume of 400 mL
ADDITION
Type
ADDITION
Details
poured into Et2O (1500 mL)
CUSTOM
Type
CUSTOM
Details
The precipitated white solid was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC(C(=O)OC)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 49.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 111.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.